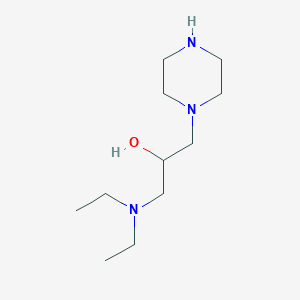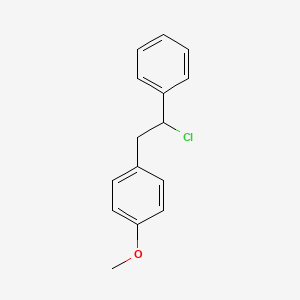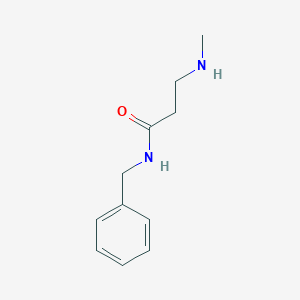
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a cyclohexadienone ring with a methanesulfonamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide typically involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in minimizing human error and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methanesulfonamide group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications .
Scientific Research Applications
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
73021-84-8 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI Key |
NDLQEBVURWOHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=C1C=CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)
![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)

![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)


![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)

